molecular formula C15H22N2O3S2 B6140997 N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B6140997
M. Wt: 342.5 g/mol
InChI Key: CAOWLUXOUKDLHT-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and a dioxothiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the pyrrolidine ring: This step often involves the cyclization of an appropriate amine precursor with a carbonyl compound.

    Attachment of the dioxothiane moiety: This is typically done through a nucleophilic substitution reaction where a thiane derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may produce corresponding alcohols or amines.

Scientific Research Applications

N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothian-4-yl)methyl]-1-(oxan-4-yl)propan-1-amine
  • 1-(1,1-dioxothian-4-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine

Uniqueness

N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, a pyrrolidine ring, and a dioxothiane moiety

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(17-10-11-5-8-22(19,20)9-6-11)14-4-3-13(21-14)12-2-1-7-16-12/h3-4,11-12,16H,1-2,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOWLUXOUKDLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)NCC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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